molecular formula C18H21NO2S B2795559 2-(4-Methylphenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide CAS No. 477710-74-0

2-(4-Methylphenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide

Cat. No.: B2795559
CAS No.: 477710-74-0
M. Wt: 315.43
InChI Key: JAZMRNGJXPWZJO-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide (CAS 477710-74-0) is a sulfinyl-containing acetamide derivative with the molecular formula C₁₈H₂₁NO₂S and a molar mass of 315.43 g/mol . Its structure features a central acetamide backbone linked to a 4-methylphenyl group and a sulfinyl-ethyl moiety substituted with another 4-methylphenyl ring . The sulfinyl group (–S(=O)–) is a key functional moiety that distinguishes it from analogous sulfonyl or sulfanyl derivatives, offering intermediate polarity that can influence bioavailability, membrane permeability, and target binding, making it a compound of significant interest in medicinal chemistry and drug discovery . Compounds containing amide and sulfinyl groups are frequently explored in pharmaceutical research for their potential biological activities. Research into similar acetamide and sulfonamide derivatives suggests potential applications as enzyme inhibitors and antimicrobial agents . The structural features of this molecule make it a valuable intermediate or scaffold for designing novel bioactive molecules and for probing biochemical pathways . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-(4-methylphenyl)-N-[2-(4-methylphenyl)sulfinylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-14-3-7-16(8-4-14)13-18(20)19-11-12-22(21)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZMRNGJXPWZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCCS(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Methylphenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide, a compound with the molecular formula C18H21NO2SC_{18}H_{21}NO_2S and a molecular weight of 315.43 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound. In vitro evaluations have demonstrated significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating its effectiveness:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.22 - 0.25
Escherichia coli0.25 - 0.30
Pseudomonas aeruginosa0.30 - 0.35

These results suggest that the compound not only inhibits bacterial growth but also exhibits bactericidal properties, as evidenced by minimum bactericidal concentrations (MBC) that correlate closely with MIC values .

The mechanism through which this compound exerts its antimicrobial effects involves interaction with key molecular targets, such as enzymes and receptors. The sulfinyl group in the compound can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function and disrupting cellular processes critical for microbial survival . Additionally, the chlorophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in target proteins .

Anti-inflammatory and Analgesic Effects

Beyond its antimicrobial properties, there is preliminary evidence suggesting anti-inflammatory and analgesic effects associated with this compound. In animal models, it has been observed to reduce inflammation markers significantly when administered at therapeutic doses . The specific pathways involved remain to be fully elucidated, but initial findings indicate modulation of pro-inflammatory cytokines.

Study on Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial activity of several derivatives of this compound. The most active derivative demonstrated an MIC value of 0.22 µg/mL against Staphylococcus aureus and exhibited a significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin . This highlights the potential of this compound as a candidate for further development in treating resistant bacterial infections.

Research on Anti-inflammatory Properties

In a separate investigation focused on anti-inflammatory effects, the compound was tested in a murine model of acute inflammation. Results showed that administration led to a significant decrease in paw edema and levels of pro-inflammatory cytokines (TNF-α and IL-6), suggesting that it may serve as an effective anti-inflammatory agent .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Substituents Biological Activity/Applications References
2-(4-Methylphenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide C₁₈H₂₁NO₂S 315.43 Sulfinyl, acetamide Dual 4-methylphenyl groups Not explicitly reported
N-(2-Ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide C₁₇H₁₉NO₂S 301.41 Sulfanyl (–S–), acetamide 4-methylphenyl, 2-ethylphenyl Synthetic intermediate
2-(4-Chlorophenyl)-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl}acetamide C₂₂H₂₁ClN₂O₄S₂ 485.00 Sulfonyl (–SO₂–), acetamide 4-chlorophenyl, 4-methoxyphenyl, thienyl Not reported
N-(5-iodopyridin-2-yl)-2-(4-methylphenyl)sulfanylacetamide C₁₄H₁₃IN₂OS 408.24 Sulfanyl, acetamide 4-methylphenyl, 5-iodopyridinyl Potential radioimaging applications
2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide C₂₅H₂₇N₃O₄S₂ 497.63 Sulfonyl, sulfanyl, acetamide, morpholine 4-methylphenyl, morpholinophenyl Antimicrobial activity (hypothesized)

Key Structural Differences and Implications

Sulfur Oxidation State: The sulfinyl group in the target compound offers intermediate polarity between sulfanyl (nonpolar) and sulfonyl (highly polar). This may enhance solubility compared to sulfanyl analogs while retaining membrane permeability .

Bulky substituents (e.g., morpholine in ) may sterically hinder interactions with biological targets but improve metabolic stability .

Heterocyclic Modifications :

  • Pyridinyl () and thienyl () substituents introduce aromatic heterocycles, which can modulate electronic properties and binding affinity to enzymes or receptors .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 2-(4-Methylphenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide?

The synthesis typically involves:

  • Sulfonation and sulfinyl group introduction : Reaction of 4-methylthiophenol with an oxidizing agent (e.g., hydrogen peroxide) to form the sulfinyl intermediate.
  • Acetamide coupling : Reaction of the sulfinyl intermediate with 2-(4-methylphenyl)acetyl chloride in the presence of a base (e.g., triethylamine) under inert atmosphere.
    Optimization factors : Temperature (60–80°C for sulfoxide formation), solvent choice (e.g., dichloromethane for coupling), and stoichiometric control to minimize byproducts. Yield improvements are achieved via iterative purification (e.g., column chromatography) .

Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify aromatic proton environments, sulfinyl group conformation, and acetamide linkage. For example, sulfinyl protons typically resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peak at m/z 356.12).
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~1040 cm1^{-1} (S=O stretch) .

Q. What preliminary biological assays are recommended for evaluating therapeutic potential?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates.
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria.
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC50_{50} values) guide further optimization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?

  • Variable temperature NMR : Resolves dynamic effects (e.g., rotational barriers in sulfinyl groups).
  • 2D NMR techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations.
  • X-ray crystallography : Definitive structural confirmation (e.g., resolving sulfinyl stereochemistry) .

Q. What mechanistic strategies elucidate sulfinyl group formation in this compound?

  • Isotopic labeling : Use 18^{18}O-labeled H2_2O2_2 to track oxygen incorporation into the sulfinyl group.
  • Computational studies : Density Functional Theory (DFT) to model transition states and activation energies.
  • Kinetic analysis : Monitor reaction progress via HPLC to identify rate-determining steps .

Q. How do structural modifications (e.g., methyl group position) affect biological activity?

  • Structure-Activity Relationship (SAR) studies :
    • Para-methyl substitution : Enhances lipophilicity, improving membrane permeability.
    • Ortho/meta-methyl groups : Steric hindrance may reduce target binding.
    • Biological validation : Compare IC50_{50} values of analogs in enzyme assays .

Q. What advanced crystallographic methods determine the compound’s 3D conformation?

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and sulfinyl stereochemistry.
  • Synchrotron radiation : Enhances resolution for low-electron-density regions (e.g., methyl groups).
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonding with acetamide) .

Q. How can in silico modeling predict biological interactions, and what validations are required?

  • Molecular docking : Simulate binding to targets (e.g., COX-2 or EGFR) using AutoDock Vina.
  • MD simulations : Assess binding stability over 100-ns trajectories (RMSD < 2 Å).
  • Experimental validation : Surface Plasmon Resonance (SPR) to measure binding affinity (KD_D) .

Data Contradiction Analysis Example
Scenario : Conflicting NMR shifts for sulfinyl protons in different solvents.
Resolution :

  • Solvent polarity effects : Compare DMSO-d6_6 (polar) vs. CDCl3_3 (non-polar). Sulfinyl protons in DMSO-d6_6 may downshift due to hydrogen bonding.
  • Referencing : Cross-check with literature values for similar sulfinyl-acetamides .

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